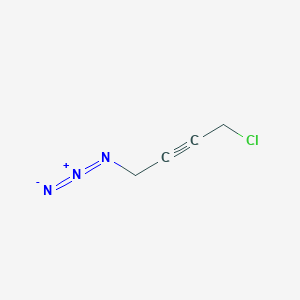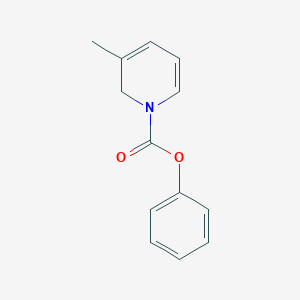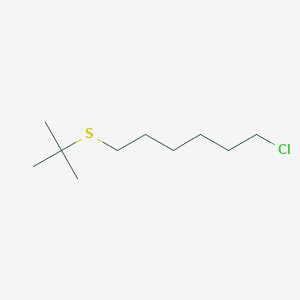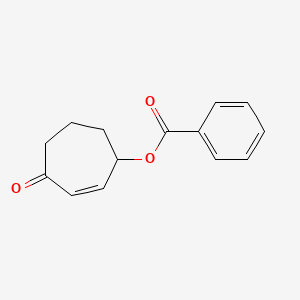
Ethenyl(triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(triphenyl)phosphanium perchlorate is an organophosphorus compound characterized by the presence of a phosphanium cation bonded to three phenyl groups and an ethenyl group, paired with a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an ethenyl halide, followed by the addition of perchloric acid. The reaction conditions often require an inert atmosphere to prevent oxidation and a controlled temperature to ensure the stability of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The product is then purified through crystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form triphenylphosphine and other derivatives.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Ethenyl(triphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethenyl(triphenyl)phosphanium perchlorate involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involve coordination chemistry and electron transfer processes.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used organophosphorus compound with similar structural features but lacks the ethenyl group.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different reactivity.
Triphenylphosphine sulfide: Another derivative with sulfur replacing the oxygen in the oxide form.
Uniqueness: Ethenyl(triphenyl)phosphanium perchlorate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for specialized applications in organic synthesis and catalysis.
Propriétés
| 116178-86-0 | |
Formule moléculaire |
C20H18ClO4P |
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
ethenyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C20H18P.ClHO4/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;2-1(3,4)5/h2-17H,1H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
PCYNTWAIWIGYIY-UHFFFAOYSA-M |
SMILES canonique |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)

![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)



![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
